{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone
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Overview
Description
{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound featuring a combination of pyrazole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazine and diketones. Subsequent steps involve the introduction of the piperazine ring and the nitro group through nucleophilic substitution and nitration reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while oxidation may produce corresponding oxides.
Scientific Research Applications
Chemistry
In chemistry, {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its therapeutic potential.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives, such as:
- 4,5-dihydro-1H-pyrazole derivatives
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
What sets {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H21N7O3 |
---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C15H21N7O3/c1-11-12(8-16-19(11)3)9-20-4-6-21(7-5-20)15(23)14-13(22(24)25)10-18(2)17-14/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
JRYVMAMIRQDWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=NN(C=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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